molecular formula C18H19NO3 B2915585 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1638736-44-3

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2915585
CAS No.: 1638736-44-3
M. Wt: 297.354
InChI Key: RYWOALUQXYMZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamoyl group, which is further connected to a 3,4-dimethylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3,4-dimethylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or esters.

Scientific Research Applications

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl acetate
  • {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl propionate

Uniqueness

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is a compound of interest in pharmacological and agricultural research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

  • Chemical Formula : C16H17N O3
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 925088-20-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Insecticidal Activity
    • Studies have shown that methyl benzoate derivatives exhibit significant insecticidal properties. For instance, methyl benzoate has been reported to effectively control various agricultural pests, including the two-spotted spider mite (Tetranychus urticae) and whiteflies (Bemisia tabaci). The compound's efficacy was demonstrated through laboratory bioassays where it showed high larvicidal activity with LC50 values as low as 0.114 mg/cm² against Lymantria dispar larvae .
  • Neurotoxic Effects
    • Research indicates that the compound may influence neurophysiological functions in insects and mammals. For example, it has been noted to reduce cholinesterase activity in rats at high doses (500 mg/kg), suggesting potential neurotoxic effects . The exact mechanisms are still under investigation but may involve interference with neurotransmitter systems.
  • Sublethal Effects on Insects
    • Sublethal concentrations of methyl benzoate have been shown to affect reproductive parameters and developmental times in non-target insect species. For example, exposure to sublethal doses resulted in decreased fecundity and prolonged developmental stages in aphids .

Case Study 1: Insecticidal Efficacy

A study conducted by Feng et al. evaluated the effectiveness of methyl benzoate against various insect pests. The results indicated that:

  • Target Species : Tetranychus urticae
  • Concentration Tested : 0.5% and 1%
  • Mortality Rates : 55.3% at 0.5% and 81.3% at 1% after 24 hours.
  • Egg Hatch Reduction : 76.9% at 0.5% concentration .

Case Study 2: Neurotoxicity Assessment

Kravets-Beker et al. investigated the neurotoxic potential of methyl benzoate in laboratory rats:

  • Dosage : 500 mg/kg
  • Findings : Significant reduction in cholinesterase activity and evidence of central nervous system damage with frequent high-dose applications .

The biological activities of this compound can be attributed to its structural properties which allow it to interact with biological systems:

  • Insect Nervous System Interaction : The compound is believed to disrupt normal neurotransmission by inhibiting enzymes like cholinesterase, leading to neurotoxic symptoms in insects and potentially mammals.
  • Chemical Structure Influence : The presence of dimethylphenyl groups enhances lipophilicity, facilitating better penetration through biological membranes, which may enhance its insecticidal efficacy.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-9-15(10-14(13)2)11-19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOALUQXYMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.